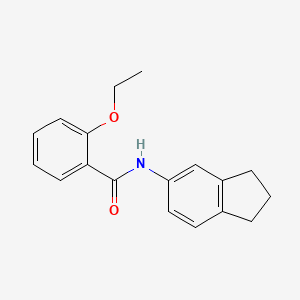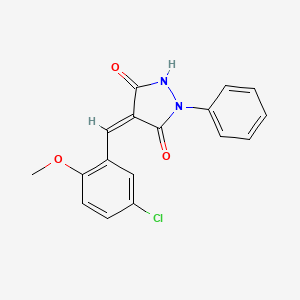
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, also known as DMOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been extensively studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell growth in various cancer cell lines. In drug development, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been investigated as a potential lead compound for the development of new drugs due to its unique chemical structure and biological activity. In material science, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been explored for its potential use in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins involved in cell cycle regulation and apoptosis. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has also been shown to inhibit the activity of STAT3, a transcription factor involved in cell growth and survival.
Biochemical and Physiological Effects
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to exhibit various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and antioxidant activity. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has several advantages for lab experiments, including its unique chemical structure, high potency, and low toxicity. However, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide also has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with some assays and experiments.
将来の方向性
There are several future directions for research on 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, including the investigation of its potential applications in drug development, cancer therapy, and material science. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide and to explore its potential as a lead compound for the development of new drugs. Finally, the synthesis of novel derivatives of 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide with improved properties and biological activity is an area of future research.
合成法
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide can be synthesized through a multi-step reaction process involving the reaction between 2,4-dimethylbenzaldehyde and 2-methylbenzylamine followed by the reaction of the resulting Schiff base with ethyl acetoacetate. The final product is obtained through the alkaline hydrolysis of the intermediate compound.
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-8-9-16(15(3)12-13)18(21)10-11-19(22)20-17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFDGVPELODAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)


![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)



![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)